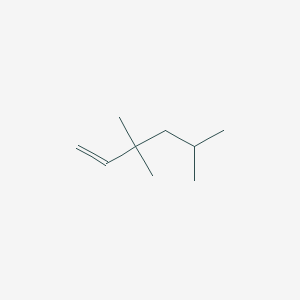

3,3,5-Trimethyl-1-hexene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3,5-Trimethyl-1-hexene, also known as this compound, is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Physical Characteristics

- Appearance : Colorless to almost colorless liquid

- Boiling Point : 119 °C

- Density : 0.72 g/cm³ at 20 °C

- Flash Point : 25 °C

Chemical Reactivity

3,3,5-Trimethyl-1-hexene undergoes several types of chemical reactions:

- Oxidation : Can be oxidized to form alcohols or ketones.

- Reduction : Can be reduced to yield saturated hydrocarbons.

- Substitution Reactions : Engages in reactions where hydrogen atoms are replaced by other atoms or groups.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for selective functionalization, enabling the creation of complex molecules with specific properties.

Polymer Chemistry

The compound is notable for its role in polymerization processes:

- Challenges in Polymerization : The steric hindrance from the bulky methyl groups makes traditional Ziegler-Natta catalysts less effective for polymerization compared to less substituted alpha-olefins.

- Copolymerization Studies : Research indicates that copolymerization with other monomers (e.g., 2-butene) can lead to products enriched in α-carbon-branched 1-alkene units, enhancing material properties for specific applications.

Biological Research

Studies have explored the biological activities of this compound:

- Enzymatic Interactions : The compound may interact with specific enzymes, leading to potential applications in biochemistry and pharmacology.

- Drug Development : Investigations into its use as a precursor for pharmaceutical compounds highlight its relevance in medicinal chemistry.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for creating additives and modifiers in various chemical formulations.

Case Study 1: Copolymerization Mechanisms

Research conducted on the copolymerization of this compound with 2-butene demonstrated a novel approach termed "monomer-isomerization copolymerization." This method allows for the synthesis of copolymers that exhibit enhanced mechanical properties due to the incorporation of branched structures derived from both the original monomer and isomerized products.

Case Study 2: Enantiomer Resolution

A study utilizing chiral Ziegler-Natta catalysts revealed the ability to achieve kinetic resolution of racemic mixtures of this compound. This process results in polymers enriched in one enantiomer while retaining unreacted monomers enriched in the other enantiomer, showcasing potential applications in producing optically active materials.

Propiedades

IUPAC Name |

3,3,5-trimethylhex-1-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-6-9(4,5)7-8(2)3/h6,8H,1,7H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKWSKMAPDHZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158620 |

Source

|

| Record name | 3,3,5-Trimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13427-43-5 |

Source

|

| Record name | 3,3,5-Trimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013427435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,5-Trimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.